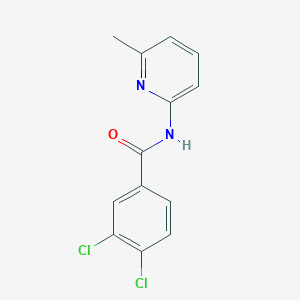

3,4-dichloro-N-(6-methyl-2-pyridinyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar N-(pyridinyl)benzamides involves multi-step chemical processes, highlighting the influence of substituents on the pyridine ring on the compound's activity. For instance, N-(3,6-dihydro-1(2H)-pyridinyl)benzamides have been synthesized to investigate their effects on blood glucose levels, demonstrating the complexity of synthesis steps and the importance of substituent positioning (Yeung & Knaus, 1987).

Molecular Structure Analysis

Studies on similar compounds, such as benzamide derivatives and their complexes, often involve detailed analysis of their crystal structure, showcasing the impact of molecular geometry on their chemical behavior and biological activity. For example, the synthesis and structural analysis of cyclic systems in thiadiazolo[2,3-a]pyridine benzamide derivatives provide insights into the stabilization of these compounds through coordination to metal ions (Adhami et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of N-(pyridinyl)benzamides can be inferred from studies on related compounds. These studies often explore the impact of different substituents on the compounds' biological activities and their potential as therapeutic agents. For instance, the discovery of selective histone deacetylase inhibitors among N-(2-aminophenyl)-4-[(pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide derivatives underscores the significance of molecular structure in determining chemical reactivity and biological efficacy (Zhou et al., 2008).

Physical Properties Analysis

The physical properties of benzamide derivatives, including solubility, melting point, and stability, can be assessed through experimental studies. The synthesis and characterization of new polyamides based on pyridine and aromatic diamines, for example, provide valuable data on the solubility and thermal properties of these compounds, contributing to our understanding of how structural variations affect physical properties (Faghihi & Mozaffari, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and interaction with biological targets, can be derived from the synthesis and application studies of benzamide derivatives. The exploration of benzamides for their neuroleptic activity, for instance, highlights the relationship between chemical structure and pharmacological properties, offering insights into the mechanisms of action of these compounds (Sumio et al., 1981).

properties

IUPAC Name |

3,4-dichloro-N-(6-methylpyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c1-8-3-2-4-12(16-8)17-13(18)9-5-6-10(14)11(15)7-9/h2-7H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAKFBBMOWHQNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-(6-methylpyridin-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,5-dimethylisoxazol-4-yl)acetyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5652490.png)

![3-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5652504.png)

![2-cyclobutyl-N-{rel-(3R,4S)-4-cyclopropyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}acetamide hydrochloride](/img/structure/B5652536.png)

![N'-(1-methyl-4-piperidinylidene)-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5652537.png)

![1,9-dimethyl-10-oxo-N-(2-phenylethyl)-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide](/img/structure/B5652547.png)

![(3aR*,9bR*)-2-[(2-butyl-1H-imidazol-4-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5652577.png)